N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide
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Overview
Description
N~2~-(4-CHLOROPHENYL)-4-OXO-7,8-DIHYDRO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXAMIDE is a heterocyclic compound that features a pyrimido[2,1-b][1,3]thiazine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of N2-(4-CHLOROPHENYL)-4-OXO-7,8-DIHYDRO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiourea to form the thiazine ring, followed by cyclization with a suitable diketone to form the pyrimido[2,1-b][1,3]thiazine core.
Chemical Reactions Analysis
N~2~-(4-CHLOROPHENYL)-4-OXO-7,8-DIHYDRO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N2-(4-CHLOROPHENYL)-4-OXO-7,8-DIHYDRO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
N~2~-(4-CHLOROPHENYL)-4-OXO-7,8-DIHYDRO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrimidine Derivatives: Compounds with a pyrimidine core are known for their antiviral and anticancer activities.
Properties
Molecular Formula |
C14H12ClN3O2S |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-oxo-7,8-dihydro-6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O2S/c15-9-2-4-10(5-3-9)17-13(20)11-8-12(19)18-7-1-6-16-14(18)21-11/h2-5,8H,1,6-7H2,(H,17,20) |
InChI Key |
JTYMSPSTSBFDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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